REACTION_CXSMILES
|
Br[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[Cl:10][C:11]1[CH:16]=[CH:15][C:14](B(O)O)=[CH:13][CH:12]=1.C(=O)([O-])[O-].[Na+].[Na+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1(C)C=CC=CC=1>[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([C:2]2[C:3]([CH:4]=[O:5])=[CH:6][CH:7]=[CH:8][CH:9]=2)=[CH:13][CH:12]=1 |f:2.3.4,^1:29,31,50,69|
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Name
|
|
Quantity
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25.05 mL
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Type
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reactant
|
Smiles
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BrC1=C(C=O)C=CC=C1
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Name
|
|
Quantity
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550 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
43.9 g
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Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)B(O)O
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Name
|
|
Quantity
|
757 mL
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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5 g
|
Type
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catalyst
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Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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degassed
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Type
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CUSTOM
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Details
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flushed with nitrogen
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Type
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ADDITION
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Details
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were added
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for 2.5 hours
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Duration
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2.5 h
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Type
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TEMPERATURE
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Details
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cooled
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Type
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CUSTOM
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Details
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the phases were separated
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Type
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EXTRACTION
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Details
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The organic layer was extracted with 2M sodium carbonate
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Type
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EXTRACTION
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Details
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the aqueous layer was back extracted with ethyl ether
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Type
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DRY_WITH_MATERIAL
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Details
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dried with brine
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Type
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CONCENTRATION
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Details
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The solution was concentrated
|
Type
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CUSTOM
|
Details
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purified by flash column chromatography on silica gel with 3% ethyl acetate (in hexanes)
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Type
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TEMPERATURE
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Details
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increasing to 10% ethyl acetate (in hexanes)
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Name
|
|
Type
|
|
Smiles
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ClC1=CC=C(C=C1)C=1C(=CC=CC1)C=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |